molecular formula C20H19N3O4 B12501503 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methyldiazirin-3-yl)propanoic acid

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methyldiazirin-3-yl)propanoic acid

Cat. No.: B12501503
M. Wt: 365.4 g/mol
InChI Key: GDWMJFRPAHGSDU-UHFFFAOYSA-N
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Description

Fmoc-L-Photo-Leucine: is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker. It is used in peptide synthesis and photoaffinity labeling, allowing for the study of cellular targets and protein-protein interactions upon UV light irradiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-Photo-Leucine is synthesized through a series of chemical reactions involving the incorporation of a diazirine group into the leucine amino acid. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is used to protect the amino group during the synthesis process. The reaction conditions typically involve the use of organic solvents and reagents such as triisopropylsilane and succinimidyl 4,4′-azipentanoate .

Industrial Production Methods: Industrial production of Fmoc-L-Photo-Leucine involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, where the compound is built step-by-step on a solid support, followed by purification and characterization .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Photo-Leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-L-Photo-Leucine is used in the synthesis of peptides and small-molecule probes. It allows for the incorporation of photo-crosslinking sites into peptides, enabling the study of protein-protein interactions and cellular mechanisms .

Biology: In biological research, Fmoc-L-Photo-Leucine is used for photoaffinity labeling to identify and study protein interactions and cellular targets. It helps in understanding the function of proteins and their interactions within the cell .

Medicine: The compound is used in drug discovery research to identify and validate molecular targets. It aids in the development of new therapeutic agents by providing insights into the interactions between drugs and their targets .

Industry: Fmoc-L-Photo-Leucine is used in the development of diagnostic tools and biosensors. Its photo-crosslinking properties enable the creation of stable and specific probes for detecting biomolecules .

Mechanism of Action

Mechanism: Fmoc-L-Photo-Leucine exerts its effects through photoactivation. Upon UV light irradiation, the diazirine group forms a reactive carbene species that can covalently bond with nearby molecules. This covalent bonding allows for the capture and identification of interacting proteins and other biomolecules .

Molecular Targets and Pathways: The compound targets proteins and other biomolecules within the cell. It is used to study protein-protein interactions, post-translational modifications, and cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid

InChI

InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25)

InChI Key

GDWMJFRPAHGSDU-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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